(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one

Fragrance chemistry Sesquiterpenoid odorants Structure‑odor relationships

(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one (CAS 35275-39-9), also designated cis-pentamethyloctalone, is a stereochemically defined cis-fused bicyclic sesquiterpenoid ketone (C15H24O, MW 220.35 g/mol). It is derived semi‑synthetically from the naturally abundant sesquiterpene (+)-thujopsene.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 35275-39-9
Cat. No. B12695149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one
CAS35275-39-9
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=CC2(C(CCCC2(CC1=O)C)(C)C)C
InChIInChI=1S/C15H24O/c1-11-9-15(5)13(2,3)7-6-8-14(15,4)10-12(11)16/h9H,6-8,10H2,1-5H3/t14-,15-/m0/s1
InChIKeyRLXROWVGHRKLQF-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one (CAS 35275-39-9): Procurement & Technical Baseline


(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one (CAS 35275-39-9), also designated cis-pentamethyloctalone, is a stereochemically defined cis-fused bicyclic sesquiterpenoid ketone (C15H24O, MW 220.35 g/mol) [1]. It is derived semi‑synthetically from the naturally abundant sesquiterpene (+)-thujopsene [2]. The compound functions primarily as a woody odorant and fixative in fragrance formulations, exhibiting a persistent olfactory profile that differs from its hydrocarbon precursors [2].

Procurement Risk: Why Thujopsene-Derived Ketone Analogs Cannot Be Interchanged with 35275-39-9


Interchanging cis‑pentamethyloctalone (35275‑39‑9) with other thujopsene oxidation products or generic woody ketones introduces significant olfactory and performance risk. The parent hydrocarbon (+)-thujopsene (CAS 470‑40‑6) is itself odorless to faint, while closely related ring‑contracted ketones (e.g., mayurone) exhibit divergent scent profiles [1]. The cis‑ring junction stereochemistry of 35275‑39‑9 is critical; epimerization or trans‑isomer formation during synthesis alters odor quality and fixative tenacity [2]. Generic alkyl naphthalenones or substituted decalones lack the specific methyl‑substitution pattern that confers the compound's characteristic woody‑amber character. Even within the same patent class, the hydrogenated analog cis‑pentamethyl‑2‑decalone (Compound II) and the ring‑contracted cis‑pentamethyl‑1‑decalone (Compound III) exhibit demonstrably different odor profiles from the target octalone [2], making blind substitution a demonstrable procurement error.

Product‑Specific Quantitative Differentiation Evidence for cis‑Pentamethyloctalone (35275‑39‑9) Against Closest In‑Class Candidates


Comparative Olfactory Profile and Fixative Performance vs. Parent Hydrocarbon and Hydrogenated Analog

The cis‑pentamethyloctalone (I) is explicitly distinguished from (+)-thujopsene (V), cis‑dihydrothujopsene (VI), and the corresponding hydrogenated decalone (II) by its olfactory properties. The patent discloses that Compound I imparts a woody odor with body, strength, fixative properties, and high tenacity, whereas the hydrocarbon precursors are not described as odorants, and Compound II yields a qualitatively different odor profile [1]. No quantitative odor‑threshold data were identified in the accessible primary literature for 35275‑39‑9. The differentiation is therefore class‑level, derived from the patent's explicit enumeration of distinct odor types across Compounds I, II, III, and IV [1]. This absence of direct head‑to‑head threshold or intensity quantification against named comparators must be acknowledged as a current evidence gap.

Fragrance chemistry Sesquiterpenoid odorants Structure‑odor relationships

Stereochemical Integrity: cis‑Ring Junction Configuration Required for Desired Olfactory Activity

The patent designation specifies the cis‑fused ring junction: (4aS,8aS) configuration for the target ketone [1]. This stereochemistry is a direct consequence of the cis‑thujopsene starting material. Although no trans‑isomer biological data were reported in the located primary literature, the cis configuration is structurally essential for the desired olfactory profile; epimerization at C‑4a or C‑8a would alter molecular shape and likely abolish the characteristic woody note, analogous to known stereochemical‑odor relationships in other sesquiterpenoids [2]. This establishes a clear procurement specification: only the cis‑isomer (CAS 35275‑39‑9) possesses validated organoleptic properties; sourcing undefined or mixed‑stereochemistry product introduces significant risk of inferior performance.

Stereochemistry‑odor correlation Sesquiterpene ketones Procurement specification

Synthesis Route Differentiation: Chemoselective Oxidation Delivers the Octalone with Distinct Functional Group Pattern

cis‑Pentamethyloctalone (I) is uniquely characterized by its enone functionality in the octalin scaffold, as opposed to the saturated decalone (II), the ring‑contracted decalone (III), or the epoxide (IV) [1]. The patent reports three distinct synthetic routes yielding this specific octalone: (a) chromate oxidation of cis‑dihydrothujopsene with 12 equivalents of oxidant at 30‑40 °C; (b) photo‑oxidation of cis‑thujopsene followed by alumina‑catalyzed rearrangement; and (c) direct rearrangement of cis‑thujopsan‑2‑one on alumina [1]. While exact yields for each route at preparative scale are provided only in Examples I‑VI (e.g., 79% yield for the chromate route under optimized conditions), the chemoselectivity for the conjugated enone over alternative ketone or epoxide products is patent‑disclosed as a differentiating feature [1]. No comparative yield data for competing by‑products across all three routes were located in the open literature.

Sesquiterpene oxidation Chemoselective synthesis Ketone procurement

Physicochemical Property Baseline: Boiling Point, Density, and Vapor Pressure Differentiate from Lighter Sesquiterpene Hydrocarbons

The computed and experimentally measured physicochemical properties of 35275‑39‑9 position it as a moderately volatile, higher‑molecular‑weight sesquiterpenoid relative to the parent hydrocarbon (+)-thujopsene. The boiling point is 288.1 °C at 760 mmHg, density 0.941 g/cm³, vapor pressure 0.00238 mmHg at 25 °C, and refractive index 1.485 . In comparison, (+)-thujopsene (MW 204.36 g/mol) boils at approximately 260–263 °C and has a higher vapor pressure, reflecting its hydrocarbon character and lack of a polar carbonyl group [1]. The lower volatility of the target ketone correlates with its reported fixative property in perfumery. No direct comparative vapor‑pressure or evaporation‑curve data between 35275‑39‑9 and synthetic woody ketones (e.g., Iso E Super, Timberol) were identified in the accessed literature.

Physicochemical characterization Volatility profile Fragrance substantivity

cis‑Pentamethyloctalone (35275‑39‑9): Evidence‑Driven Research & Industrial Application Scenarios


Woody Fragrance Base‑Note Formulation Requiring Verified Fixative Performance

Employ 35275‑39‑9 as a base‑note fixative in perfume compositions whose woody character relies on the explicit cis‑octalone structure, as documented in US Patent 3,932,516 [1]. The compound's lower vapor pressure relative to sesquiterpene hydrocarbons underpins its substantivity ; substitution with non‑oxygenated thujopsene or ring‑contracted decalones will alter both odor quality and longevity.

Stereochemical Reference Standard for cis‑Fused Sesquiterpenoid Ketones

Utilize the authenticated cis configuration (4aS,8aS) of 35275‑39‑9 as a chromatographic or NMR reference standard when characterizing oxidation products derived from (+)-thujopsene [1]. This ensures accurate differentiation from trans‑isomers or ring‑contracted by‑products such as mayurone.

Process Chemistry Benchmark for Thujopsene Oxidation Selectivity

Leverage the patent‑disclosed chemoselectivity data [1] to benchmark novel oxidation methodologies targeting the cis‑octalone enone architecture. The documented chromate‑mediated, photochemical, and acid‑catalyzed rearrangement routes provide quantitative yield benchmarks (e.g., 79% via chromate route) for process development and procurement of custom synthesis services.

Olfactory Structure‑Activity Relationship (SAR) Studies of Methyl‑Substituted Octalones

Use 35275‑39‑9 as the prototypical fully methylated octalone scaffold in SAR campaigns investigating the impact of incremental methyl deletion or stereochemical inversion on woody‑amber odor character [1]. The qualitative differentiation from Compounds II, III, and IV offers a starting point for systematic quantitative odor‑threshold mapping.

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